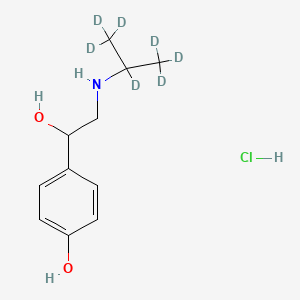
2-Chloropyrimidine-4-carbonyl chloride
Vue d'ensemble
Description
2-Chloropyrimidine-4-carbonyl chloride is a halogenated heterocycle . Its empirical formula is C6H3Cl2NO and its molecular weight is 176.00 . It is also known as 2-Chloroisonicotinoyl chloride .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-4-carbonyl chloride, has been a subject of research . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . Another approach uses organolithium reagents for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-4-carbonyl chloride consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 158.542 Da and the monoisotopic mass is 157.988312 Da .Chemical Reactions Analysis
Pyrimidines, including 2-Chloropyrimidine-4-carbonyl chloride, are known to display a range of pharmacological effects . They exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
2-Chloropyrimidine-4-carbonyl chloride is a liquid with a refractive index of n20/D 1.566 . It has a boiling point of 144-148 °C/10 mmHg and a density of 1.418 g/mL at 25 °C .Mécanisme D'action
The mechanism of action of pyrimidine-based anti-inflammatory agents, such as 2-Chloropyrimidine-4-carbonyl chloride, is associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Safety and Hazards
Orientations Futures
There is ongoing research into the synthesis of novel pyrimidine analogs, including 2-Chloropyrimidine-4-carbonyl chloride, for enhanced anti-inflammatory activities with minimum toxicity . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Propriétés
IUPAC Name |
2-chloropyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSRHRQRKAZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664643 | |
| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4-carbonyl chloride | |
CAS RN |
149849-93-4 | |
| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sulfuric acid copper(2++) salt (1:1), polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)







![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)

![1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B588547.png)

